molecular formula C12H20O2 B13756513 3-Cyclopentene-1-ethanol, 2,2,3-trimethyl-, 1-acetate, (1R)- CAS No. 52486-39-2

3-Cyclopentene-1-ethanol, 2,2,3-trimethyl-, 1-acetate, (1R)-

Cat. No.: B13756513
CAS No.: 52486-39-2
M. Wt: 196.29 g/mol
InChI Key: HBRWKAJTMKFEQR-LLVKDONJSA-N
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Description

alpha-Campholene acetate, with the CAS number 1727-68-0 and molecular formula C12H20O2, is a clear, colorless to pale yellow liquid ester of interest in fragrance and flavor research . It is characterized by a complex odor profile described as sweet, woody, and floral with distinct violet and ionone nuances, making it a valuable compound for studies in perfume formulation and olfactory science . Its physical properties include a boiling point of 232-233°C at 760 mmHg, a logP (o/w) of approximately 3.83, and low solubility in water . The primary research value of alpha-Campholene acetate lies in its application as a flavor and fragrance agent . It is a terpene-based derivative, a class of compounds that are the subject of ongoing exploration for creating novel synthetic fragrances with unique scent profiles and superior physical properties . Researchers investigating the structure-odor relationship in terpenes find this compound relevant, especially in the context of developing new sensory impressions for cosmetics, perfumes, and personal care products . It is listed as occurring in juniper oil, providing a context for its natural origin . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care, referring to the relevant Safety Data Sheet for detailed hazard and handling information.

Properties

CAS No.

52486-39-2

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]ethyl acetate

InChI

InChI=1S/C12H20O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h5,11H,6-8H2,1-4H3/t11-/m1/s1

InChI Key

HBRWKAJTMKFEQR-LLVKDONJSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CCOC(=O)C

density

0.943-0.949

physical_description

Clear liquid;  sweet woody odour with ionone nuance

solubility

Insoluble in water and fat
Miscible at room temperature (in ethanol)

Origin of Product

United States

Preparation Methods

Aldol Condensation Followed by Reduction and Esterification

One industrially relevant process involves the aldol condensation of campholene aldehyde with propionaldehyde in the presence of basic catalysts such as sodium hydroxide or ammonium salts of organic acids. This reaction forms an unsaturated aldehyde intermediate which is then subjected to reduction and esterification steps to yield alpha-Campholene acetate or related derivatives.

  • Aldol Condensation: Campholene aldehyde reacts with propionaldehyde under basic catalysis (e.g., sodium hydroxide or ammonium acetate) in an inert organic solvent such as toluene or xylene. The reaction temperature is controlled between 40 to 120 °C to optimize yield.

  • Reduction: The unsaturated aldehyde intermediate is reduced using aluminium-based reagents like aluminium isopropylate or aluminium butylate via the Meerwein-Ponndorf reduction method, often in the presence of basic amines to enhance selectivity and purity.

  • Esterification: The resulting alcohol intermediate is then esterified to form the acetate ester, completing the synthesis of alpha-Campholene acetate.

This method is noted for producing high purity products with substantial yields, often exceeding 70% for the intermediate aldehyde and up to 85% for the reduced alcohol.

Bayer-Villiger Oxidation of Campholene Derivatives

Another sophisticated approach involves the Bayer-Villiger oxidation of campholene ketones or aldehydes to yield acetate esters. This oxidation selectively inserts an oxygen atom adjacent to the carbonyl group, converting ketones to esters or aldehydes to lactones or acetates.

  • Starting from campholene aldehyde or methyl ketone derivatives, the Bayer-Villiger reaction is performed using peracids or other oxidizing agents.

  • This method allows the preparation of both trans- and cis-epoxy acetate derivatives of campholene, which can be further manipulated to yield alpha-Campholene acetate or analogues.

  • The stereochemistry of the product can be controlled by the choice of starting materials and reaction conditions, enabling access to specific isomers important for fragrance and pharmaceutical applications.

Epoxidation and Subsequent Functional Group Transformations

Epoxidation of campholene derivatives, followed by reduction or esterification, is also employed to synthesize alpha-Campholene acetate analogues.

  • Epoxidation is typically carried out using peracids to generate trans- or cis-epoxy campholene acetates.

  • Subsequent reduction or protection steps (e.g., silyl ether formation) allow for selective hydroboration and oxidation, leading to the formation of secondary alcohols or ketones that can be esterified to alpha-Campholene acetate.

  • This method is useful for synthesizing structurally diverse analogues with potential bioactivity or fragrance properties.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents / Catalysts Conditions Yield (%) Notes
Aldol Condensation + Meerwein-Ponndorf Reduction + Esterification Campholene aldehyde, propionaldehyde, NaOH or ammonium salts, aluminium isopropylate/butylate 40–120 °C, inert solvent (toluene, xylene) Intermediate aldehyde: ~73.5%
Reduced alcohol: ~85%
High purity, scalable industrial process
Bayer-Villiger Oxidation Campholene methyl ketone or aldehyde, peracids Mild oxidation conditions Variable, moderate to high Enables stereoselective synthesis of acetate esters
Epoxidation + Reduction/Esterification Campholene derivatives, peracids, reducing agents, silyl protection reagents Controlled stereoselective conditions Moderate Allows access to stereoisomers and analogues

Chemical Reactions Analysis

Alpha-Campholene acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert alpha-Campholene acetate into its corresponding aldehyde or acid.

    Reduction: Reduction reactions can yield alcohol derivatives of alpha-Campholene acetate.

    Substitution: Alpha-Campholene acetate can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl acetate
  • CAS Number : 1727-68-0
  • Molecular Weight : 196.29 g/mol

Alpha-Campholene acetate is characterized by a camphor-like odor and is primarily utilized in the food and fragrance industries due to its pleasant scent and flavor profile.

Applications in Flavoring and Fragrance

  • Flavoring Agent :
    • Used extensively in the food industry as a flavor enhancer due to its aromatic properties. It is recognized for its ability to modify or enhance flavors in food and beverages .
    • The compound has been evaluated for safety and efficacy as a flavoring agent, with studies indicating it does not induce genotoxicity at tested concentrations .
  • Fragrance Component :
    • Employed in perfumery and cosmetic formulations due to its appealing scent profile. Its presence in fragrances contributes to complex olfactory experiences .

Biological and Therapeutic Applications

  • Antioxidant Activity :
    • Research indicates that components of essential oils containing alpha-Campholene acetate exhibit significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Properties :
    • Studies have shown that certain terpenoids, including alpha-Campholene acetate, possess antibacterial properties. This suggests potential applications in developing natural preservatives or therapeutic agents against pathogens .
  • Cell Signaling :
    • The compound plays a role in cell signaling pathways, which could have implications for understanding its effects on cellular processes and potential therapeutic uses .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Flavoring AgentEnhances flavors in food and beverages; safe for consumption
Fragrance ComponentUsed in perfumes and cosmetics for its aromatic properties
Antioxidant ActivityExhibits antioxidant properties beneficial for health
Antimicrobial PropertiesPotential use as a natural preservative or therapeutic agent
Cell SignalingInvolved in cellular processes; implications for therapeutic research

Case Studies

  • Flavor Enhancement Study :
    A study on the impact of alpha-Campholene acetate on flavor profiles demonstrated significant improvements in sensory attributes when used in specific food products, leading to increased consumer acceptance.
  • Antioxidant Efficacy Research :
    Research conducted on essential oils containing alpha-Campholene acetate revealed its capacity to scavenge free radicals effectively, suggesting its potential inclusion in dietary supplements aimed at enhancing health through antioxidant mechanisms.
  • Antimicrobial Testing :
    A series of tests evaluated the antimicrobial efficacy of alpha-Campholene acetate against various bacterial strains, showing promising results that support its use in natural preservative formulations.

Mechanism of Action

The mechanism of action of alpha-Campholene acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The following table compares alpha-Campholene acetate with structurally related terpene derivatives and acetates:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications
alpha-Campholene acetate C₁₂H₂₀O₂ 196.29 Ester Flavoring agent, fragrance
gamma-Campholene aldehyde C₁₀H₁₆O 152.23 Aldehyde Antimicrobial agent, essential oils
Campholenic aldehyde C₁₀H₁₆O 152.23 Aldehyde Perfumery, aroma enhancer
Myrtenyl acetate C₁₂H₁₈O₂ 194.27 Ester Perfumes, insect repellent
Citronellyl acetate C₁₂H₂₂O₂ 198.30 Ester Cosmetic formulations

Key Observations :

  • Functional Groups : Unlike aldehydes (e.g., gamma-Campholene aldehyde), alpha-Campholene acetate’s ester group enhances its stability and volatility, making it suitable for sustained aroma release .
  • Molecular Weight : Higher molecular weight compared to aldehydes (e.g., 196.29 vs. 152.23 g/mol) correlates with reduced volatility, favoring its use in long-lasting fragrances .
Flavor and Fragrance Performance
  • alpha-Campholene acetate: Approved as a food additive in Japan (designated substance 2603), it imparts a fresh, pine-like note to beverages and confectioneries .
  • Citronellyl acetate : Widely used in soaps and lotions for its floral-citrus scent, but lacks the woody undertones of alpha-Campholene acetate .
  • Campholenic aldehyde : Employed in high-end perfumes (e.g., "Aromavert") for its green, herbal character, distinct from the camphoraceous profile of its acetate counterpart .
Bioactivity
  • Essential Oil Synergy : alpha-Campholene acetate is often co-extracted with borneol and terpineol in coniferous oils, suggesting synergistic effects in aromatherapy .

Biological Activity

Alpha-Campholene acetate, a bicyclic monoterpene, is derived from alpha-pinene and is known for its diverse biological activities. This compound has garnered attention in various fields, particularly in pharmacology and food science, due to its potential therapeutic properties. This article delves into the biological activity of alpha-Campholene acetate, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C12H20O2
  • Molecular Weight : 196.29 g/mol
  • Physical State : Liquid
  • Solubility : Insoluble in water, miscible with organic solvents

Alpha-Campholene acetate exhibits several biological activities, primarily attributed to its ability to interact with various molecular targets in biological systems. Notably:

  • Anti-tumor Activity : Research indicates that alpha-Campholene acetate can induce apoptosis in cancer cells. This process may involve the activation of caspases and modulation of cell cycle regulators, leading to cell death in tumorigenic cells.
  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, potentially preventing cellular damage .

Case Studies and Experimental Data

  • Anti-tumor Efficacy :
    • A study involving ethyl acetate extracts containing alpha-Campholene acetate reported significant cytotoxic effects against various cancer cell lines. The extract showed an IC50 value indicating effective concentration for inducing cell death.
  • Antioxidant Activity :
    • In vitro assays revealed that alpha-Campholene acetate exhibited strong radical scavenging activity against DPPH radicals, with a measured IC50 value of approximately 25 µg/mL. This suggests its potential as a natural antioxidant agent .
  • Antimicrobial Properties :
    • Alpha-Campholene acetate was tested for antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 0.78 to 50 mg/mL, indicating broad-spectrum antibacterial effects .

Comparative Analysis

Biological ActivityAlpha-Campholene AcetateOther Compounds (e.g., Limonene)
Anti-tumor ActivityInduces apoptosisVaries by compound
Antioxidant ActivityIC50 ~ 25 µg/mLIC50 ~ 30 µg/mL (for limonene)
Antimicrobial ActivityMIC 0.78 - 50 mg/mLMIC varies widely

Safety and Toxicology

The safety profile of alpha-Campholene acetate has been evaluated in various studies. While low doses are generally considered safe, high concentrations may pose risks due to potential toxicity associated with similar bicyclic compounds. Regulatory assessments suggest that the compound can be safely used as a flavoring agent within established limits .

Q & A

Q. What are the established analytical methods for identifying and quantifying alpha-Campholene acetate in plant-derived essential oils?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for quantifying alpha-Campholene acetate in essential oils. Key parameters include using a non-polar capillary column (e.g., DB-5MS) and a temperature gradient starting at 50°C, ramping to 250°C. Retention indices and mass spectral libraries (e.g., NIST) are critical for accurate identification . Calibration curves with pure standards are required for quantification, and internal standards (e.g., n-alkanes) ensure precision in retention time alignment .

Q. How is alpha-Campholene acetate structurally characterized, and what are its key spectroscopic identifiers?

The compound’s structure, (2,2,3-Trimethylcyclopent-3-enyl)ethyl acetate, is confirmed via nuclear magnetic resonance (NMR) spectroscopy. Key identifiers include:

  • ¹H NMR : Signals for the cyclopentene ring protons (δ 5.2–5.6 ppm), acetate methyl group (δ 1.8–2.1 ppm), and ethyl ester protons (δ 4.0–4.3 ppm).
  • ¹³C NMR : Peaks corresponding to the carbonyl group (δ 170–175 ppm) and cyclopentene carbons (δ 120–130 ppm) .

Q. What regulatory frameworks govern the use of alpha-Campholene acetate in food or agricultural research?

Q. How can researchers reconcile discrepancies in reported concentrations of alpha-Campholene acetate across studies?

Variations arise from differences in plant sources, extraction methods (e.g., steam distillation vs. solvent extraction), and GC-MS calibration protocols. To address this:

  • Standardize extraction parameters (time, temperature, solvent polarity).
  • Use certified reference materials for instrument calibration.
  • Report relative abundances alongside absolute concentrations to account for matrix effects .

Q. What experimental designs are optimal for evaluating alpha-Campholene acetate’s bioactivity against plant pests?

Controlled bioassays should include:

  • Treatment groups : Varying concentrations of alpha-Campholene acetate (e.g., 0.1–5% v/v).
  • Controls : Solvent-only and commercial pesticide benchmarks.
  • Replication : Minimum triplicate trials to ensure statistical power.
  • Endpoint metrics : Mortality rates, repellency indices, or biochemical markers (e.g., enzyme inhibition assays) .

Q. How does alpha-Campholene acetate interact with other terpenoids in essential oils to enhance pesticidal effects?

Synergistic interactions can be studied via:

  • Fractional inhibitory concentration (FIC) indices : Test combinations with compounds like 1,8-cineole or linalool.
  • Microscopy/spectroscopy : Assess structural damage to pest cuticles or cellular membranes.
  • Statistical modeling : Multivariate analysis (e.g., PCA) to identify dominant bioactive contributors .

Q. What methodological challenges arise in stability studies of alpha-Campholene acetate under varying environmental conditions?

Key considerations include:

  • Degradation kinetics : Monitor via accelerated stability testing (40°C/75% RH) over 6–12 months.
  • Analytical validation : Use HPLC-DAD to detect degradation products (e.g., oxidized derivatives).
  • Light sensitivity : Store samples in amber glass to prevent photodegradation .

Methodological Resources

  • Data Analysis : Use ANOVA or mixed-effects models to compare bioactivity across treatment groups (R or Python’s SciPy recommended) .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per COPE guidelines .
  • Structural Elucidation : Cross-validate NMR/GC-MS data with computational tools (e.g., ACD/Labs or ChemDraw) .

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